Cas no 2167211-05-2 (1-(4,4-difluorocyclohexyl)cyclopropylmethanamine)

1-(4,4-Difluorocyclohexyl)cyclopropylmethanamine is a fluorinated cyclohexylamine derivative featuring a cyclopropylmethanamine moiety. This compound is of interest in medicinal and synthetic chemistry due to its unique structural properties, including the incorporation of fluorine atoms, which can enhance metabolic stability and binding affinity in bioactive molecules. The cyclohexyl and cyclopropyl groups contribute to conformational rigidity, potentially improving selectivity in target interactions. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for the development of pharmaceuticals, particularly in CNS-targeting and enzyme modulation applications. The difluorinated cyclohexyl ring may also influence lipophilicity and bioavailability, making it valuable for structure-activity relationship studies.
1-(4,4-difluorocyclohexyl)cyclopropylmethanamine structure
2167211-05-2 structure
Product Name:1-(4,4-difluorocyclohexyl)cyclopropylmethanamine
CAS No:2167211-05-2
MF:C10H17F2N
MW:189.245489835739
CID:6186709
PubChem ID:165840515
Update Time:2025-06-13

1-(4,4-difluorocyclohexyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine
    • [1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine
    • EN300-1451749
    • 2167211-05-2
    • Inchi: 1S/C10H17F2N/c11-10(12)3-1-8(2-4-10)9(7-13)5-6-9/h8H,1-7,13H2
    • InChI Key: HNPRGAOLWCPSAI-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CC1)C1(CN)CC1)F

Computed Properties

  • Exact Mass: 189.13290587g/mol
  • Monoisotopic Mass: 189.13290587g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

1-(4,4-difluorocyclohexyl)cyclopropylmethanamine Pricemore >>

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Additional information on 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine

Research Brief on 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine (CAS: 2167211-05-2): Recent Advances and Applications

1-(4,4-difluorocyclohexyl)cyclopropylmethanamine (CAS: 2167211-05-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate or active pharmaceutical ingredient (API) in drug development. This research brief consolidates the latest findings regarding this compound, with particular attention to its role in central nervous system (CNS) targeting molecules and its physicochemical characteristics that make it valuable for medicinal chemistry applications.

Recent synthetic approaches to 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine have demonstrated improved yields and purity through optimized cyclopropanation reactions followed by selective amination. The compound's structural motif - featuring both a difluorocyclohexyl group and a cyclopropylamine moiety - has been identified as particularly valuable for enhancing blood-brain barrier permeability while maintaining metabolic stability. Several research groups have reported its incorporation into novel drug candidates targeting neurological disorders, with particular emphasis on its potential as a serotonin receptor modulator.

Pharmacological characterization studies published in the past year have revealed that 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine demonstrates favorable pharmacokinetic properties, including good oral bioavailability and CNS penetration. Its metabolic stability has been attributed to the presence of the difluorocyclohexyl group, which appears to protect against rapid oxidative metabolism while maintaining sufficient solubility for formulation development. These properties have made it an attractive scaffold for the development of next-generation psychotropic medications.

In drug discovery applications, this compound has shown particular promise as a building block for the development of novel antidepressants and anxiolytics. Recent patent filings indicate its incorporation into several clinical candidates, with one Phase I trial currently investigating a derivative molecule for treatment-resistant depression. The compound's ability to serve as a conformationally constrained amine donor while maintaining appropriate lipophilicity has been highlighted as a key advantage in structure-activity relationship (SAR) studies.

Future research directions for 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine appear to be focusing on three main areas: further optimization of synthetic routes for industrial-scale production, exploration of additional therapeutic applications beyond CNS disorders (including potential antiviral properties), and detailed investigation of its metabolic pathways to predict potential drug-drug interactions. The compound continues to attract significant interest from both academic and industrial research groups as a versatile pharmacophore with multiple potential applications in medicinal chemistry.

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